N-benzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide
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Description
N-benzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide is a complex organic compound with a unique structure that includes a fluorinated dibenzo[c,e][1,2]thiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide typically involves multiple steps. One common approach starts with the preparation of the dibenzo[c,e][1,2]thiazine core, followed by the introduction of the fluorine atom and the sulfone group. The final steps involve the attachment of the benzyl and methylacetamide groups.
Formation of the Dibenzo[c,e][1,2]thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Fluorination and Sulfonation:
Attachment of Benzyl and Methylacetamide Groups: The final steps involve nucleophilic substitution reactions to attach the benzyl and methylacetamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high
Properties
Molecular Formula |
C22H19FN2O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-benzyl-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-methylacetamide |
InChI |
InChI=1S/C22H19FN2O3S/c1-24(14-16-7-3-2-4-8-16)22(26)15-25-20-12-11-17(23)13-19(20)18-9-5-6-10-21(18)29(25,27)28/h2-13H,14-15H2,1H3 |
InChI Key |
SEYGRMBIWIOGRM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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